molecular formula C12H13NO2 B14896152 3-(4-Methoxyphenyl)-2,2-dimethyl-3-oxopropanenitrile

3-(4-Methoxyphenyl)-2,2-dimethyl-3-oxopropanenitrile

Cat. No.: B14896152
M. Wt: 203.24 g/mol
InChI Key: SGZAEVQNMIMPFN-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2,2-dimethyl-3-oxopropanenitrile is a β-ketonitrile derivative characterized by a 4-methoxyphenyl group, a ketone (oxo) moiety, and a nitrile (cyano) group, with two methyl substituents at the β-carbon. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry. Notably, it serves as a precursor in synthesizing pyrazolo[3,4-b]pyridine derivatives, which exhibit in vitro anticancer activity .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2,2-dimethyl-3-oxopropanenitrile

InChI

InChI=1S/C12H13NO2/c1-12(2,8-13)11(14)9-4-6-10(15-3)7-5-9/h4-7H,1-3H3

InChI Key

SGZAEVQNMIMPFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-2,2-dimethyl-3-oxopropanenitrile typically involves multiple steps. One common method includes the reaction of 4-methoxybenzaldehyde with acetone in the presence of a base to form an intermediate, which is then reacted with a nitrile source under controlled conditions to yield the final product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-2,2-dimethyl-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

3-(4-Methoxyphenyl)-2,2-dimethyl-3-oxopropanenitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of pharmaceuticals and agrochemicals.

    Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism by which 3-(4-Methoxyphenyl)-2,2-dimethyl-3-oxopropanenitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism can vary based on the compound’s structure and the context in which it is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 3-(4-Methoxyphenyl)-2,2-dimethyl-3-oxopropanenitrile and analogous compounds:

Compound Name Molecular Formula Key Substituents Synthesis Method Yield Applications/Properties
This compound (Target) C₁₂H₁₃NO₂ 4-Methoxyphenyl, dimethyl, oxo, nitrile Not explicitly detailed in evidence; likely via bromination/cyanation pathways N/A Anticancer intermediate; enhanced hydrogen bonding and steric effects
3-(4-Methoxyphenyl)-3-oxopropanenitrile (3b) C₁₀H₉NO₂ 4-Methoxyphenyl, oxo, nitrile Bromination of acetophenone, followed by cyanation N/A Pyrazole intermediate for anticancer agents; lacks steric hindrance
3-(4-Biphenylyl)-2,2-dimethyl-3-oxopropanenitrile (2.115c) C₁₇H₁₅NO 4-Biphenylyl, dimethyl, oxo, nitrile Reaction of N-methoxy-N-methylamide with (CH₃)₂CCN and MeLi-LiBr in THF 87% Not specified; biphenylyl group may enhance aromatic interactions
(3S/R)-3-((R)-Dioxolanyl)-3-hydroxy-2-(4-methoxyphenyl)-2-phenylpropanenitrile (10h/11h) C₂₂H₂₄N₂O₄ Dioxolanyl, hydroxy, 4-methoxyphenyl, phenyl BuLi-mediated reaction of 2-(4-methoxyphenyl)-2-phenylacetonitrile with dioxolane N/A Stereochemical complexity for enantioselective drug design
2-[2-(4-Methoxyphenyl)-2-oxoethyl]malononitrile (I) C₁₂H₉N₂O₂ 4-Methoxyphenyl, oxo, dual nitriles Unintentional byproduct during furan-3-carbonitrile synthesis N/A Crystal structure with C–H···N/π interactions; potential as a building block

Key Comparative Insights:

Replacement of the 4-methoxyphenyl group with a biphenylyl group (2.115c) introduces extended π-conjugation, which could enhance binding to aromatic residues in biological targets .

Synthetic Routes: The biphenylyl derivative (2.115c) achieves a high yield (87%) via organolithium chemistry, suggesting efficient methodology for bulky substrates . Stereoselective synthesis of 10h/11h highlights the utility of BuLi in constructing chiral centers, a feature absent in the target compound’s synthesis .

Functional Diversity: The malononitrile derivative (I) exhibits dual nitrile groups, increasing acidity and reactivity compared to the target compound’s single nitrile group . Hydroxy and dioxolane substituents in 10h/11h improve solubility and enantioselectivity, critical for pharmacokinetics .

Biological Relevance :

  • The target compound and 3b are intermediates in anticancer agents, emphasizing the importance of the 4-methoxyphenyl moiety for electron-donating effects and metabolic stability .

Research Findings and Implications

  • Anticancer Activity : Derivatives of the target compound, such as pyrazolo[3,4-b]pyridines, show promising in vitro activity, likely due to the nitrile group’s hydrogen-bonding capacity .
  • Structural Tunability : Substitutions at the β-carbon (e.g., biphenylyl in 2.115c) or addition of stereocenters (e.g., 10h/11h) demonstrate the scaffold’s versatility for optimizing drug-like properties .

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